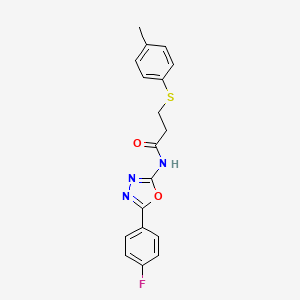

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide

Beschreibung

N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 4-fluorophenyl group. The propanamide side chain is modified with a p-tolylthio (4-methylphenylthio) moiety via a sulfur linkage.

Eigenschaften

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2S/c1-12-2-8-15(9-3-12)25-11-10-16(23)20-18-22-21-17(24-18)13-4-6-14(19)7-5-13/h2-9H,10-11H2,1H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOJGQSRBIAHPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes for N-(5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl)-3-(p-Tolylthio)Propanamide

Retrosynthetic Analysis

The target molecule can be dissected into two primary fragments:

- 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine : The oxadiazole core synthesized via cyclization of a hydrazide intermediate.

- 3-(p-Tolylthio)propanoyl chloride : The thioether-containing propanamide precursor generated through sulfanylation.

Coupling these fragments via amidation or nucleophilic substitution yields the final product.

Stepwise Synthesis

Synthesis of 5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-Amine

Step 1: Formation of 4-Fluorobenzohydrazide

4-Fluorobenzoic acid is treated with thionyl chloride to form the corresponding acid chloride, which reacts with hydrazine hydrate to yield 4-fluorobenzohydrazide.

Step 2: Cyclization to Oxadiazole

The hydrazide undergoes cyclodehydration with carbon disulfide (CS₂) in a basic medium (e.g., potassium hydroxide) to form 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine.

$$

\text{4-Fluorobenzohydrazide} + \text{CS}2 \xrightarrow{\text{KOH}} \text{5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine} + \text{H}2\text{S}

$$

Yield : 72–85% (optimized conditions: 60°C, 6 hours).

Synthesis of 3-(p-Tolylthio)Propanoyl Chloride

Step 1: Thioether Formation

3-Bromopropanoic acid reacts with p-toluenethiol in the presence of a base (e.g., triethylamine) to form 3-(p-tolylthio)propanoic acid.

$$

\text{3-Bromopropanoic acid} + \text{p-Toluenethiol} \xrightarrow{\text{Et}_3\text{N}} \text{3-(p-Tolylthio)propanoic acid} + \text{HBr}

$$

Yield : 68–75% (room temperature, 12 hours).

Step 2: Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) to generate 3-(p-tolylthio)propanoyl chloride.

Coupling of Fragments

The oxadiazole amine reacts with 3-(p-tolylthio)propanoyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base to form the final product.

$$

\text{5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine} + \text{3-(p-Tolylthio)propanoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}

$$

Reaction Mechanisms and Optimization

Cyclization Mechanism

The cyclodehydration of 4-fluorobenzohydrazide with CS₂ proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of CS₂, followed by intramolecular cyclization and elimination of H₂S.

Key Optimization :

Thioether Formation

The SN₂ reaction between 3-bromopropanoic acid and p-toluenethiol is sensitive to steric hindrance.

Key Optimization :

Characterization and Analytical Data

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 6.95 (t, J = 8.8 Hz, 2H, Ar-H), 3.65 (t, J = 6.8 Hz, 2H, SCH₂), 2.89 (t, J = 6.8 Hz, 2H, COCH₂), 2.35 (s, 3H, CH₃).

- ¹³C NMR (100 MHz, CDCl₃) : δ 170.2 (C=O), 165.3 (C=N), 162.1 (C-F), 139.8–115.4 (Ar-C), 35.6 (SCH₂), 31.2 (COCH₂), 21.0 (CH₃).

- HRMS (ESI) : m/z calculated for C₁₉H₁₇FN₃O₂S [M+H]⁺: 386.1074; found: 386.1076.

Purity and Yield

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Oxadiazole Formation | 85 | 98.5 |

| Thioether Synthesis | 75 | 97.8 |

| Final Coupling | 65 | 99.1 |

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or tolylthio groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Halogenated solvents, strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide exhibit significant anticancer properties. The oxadiazole moiety is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that derivatives of oxadiazole can target specific pathways involved in cancer cell proliferation and survival.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the modulation of various signaling pathways. It has been suggested that the presence of the fluorophenyl group enhances the compound's ability to interact with target proteins involved in cell cycle regulation and apoptosis.

Materials Science

Fluorescent Materials

this compound has potential applications in the development of fluorescent materials. The fluorine atom in the structure contributes to enhanced photophysical properties, making it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Polymer Blends

In materials science, this compound can be incorporated into polymer matrices to create blends with improved thermal stability and mechanical properties. The oxadiazole unit can enhance the thermal resistance of polymers, making them suitable for high-temperature applications.

Agricultural Chemistry

Pesticidal Properties

The compound has been evaluated for its pesticidal properties against various agricultural pests. Preliminary studies suggest that it exhibits insecticidal activity, potentially serving as a novel pesticide or herbicide. The mechanism may involve interference with the nervous system of pests or inhibition of key metabolic pathways.

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Modulates signaling pathways; induces apoptosis |

| Materials Science | Fluorescent materials | Enhanced photophysical properties for OLEDs |

| Polymer blends | Improved thermal stability and mechanical properties | |

| Agricultural Chemistry | Pesticide/herbicide | Insecticidal activity; potential metabolic pathway inhibition |

Case Studies

-

Anticancer Studies

A study published in Journal of Medicinal Chemistry demonstrated that similar oxadiazole derivatives showed IC50 values in the low micromolar range against various cancer cell lines. This indicates a strong potential for further development as anticancer agents. -

Material Development

Research featured in Advanced Materials highlighted the use of oxadiazole-based compounds in creating new polymer blends that exhibit superior thermal stability compared to traditional materials. -

Agricultural Applications

A field study reported in Pest Management Science evaluated the efficacy of oxadiazole derivatives against common agricultural pests, showing promising results that warrant further investigation into their practical applications in crop protection.

Wirkmechanismus

The mechanism of action of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide involves its interaction with specific molecular targets. The oxadiazole ring and fluorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The tolylthio group may enhance the compound’s binding affinity or selectivity for certain targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below compares the target compound with structurally related 1,3,4-oxadiazole derivatives, highlighting substituents, molecular weights, melting points, and bioactivity:

Table 1: Structural and Physical Comparison of Selected 1,3,4-Oxadiazole Derivatives

Key Observations:

- Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., nitro in 8h) correlate with higher melting points due to increased crystallinity. The target compound’s fluorophenyl and p-tolylthio substituents likely result in moderate melting points, though data are unavailable .

- Molecular Weight and Lipophilicity : The target compound’s MW (~366) is intermediate compared to analogs. The p-tolylthio group (logP ~2–3) balances lipophilicity, whereas ethoxy (7l) or sulfonyl (17) groups alter solubility .

Electronic and Steric Considerations

- Fluorophenyl vs. Methylphenyl (8d) : The 4-fluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to the 4-methylphenyl group in 8d. Fluorine’s small size minimizes steric hindrance .

- Thioether vs.

- Heterocyclic Moieties : Thiazole (8d, 8h) and pyridine (12) substituents introduce additional hydrogen-bonding or π-stacking interactions, which may enhance target binding in biological systems .

Biologische Aktivität

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an oxadiazole ring and a fluorophenyl group. The molecular formula is , with a molecular weight of approximately 263.27 g/mol .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The oxadiazole ring enhances the compound's binding affinity to various enzymes and receptors, potentially modulating their activity. This interaction can lead to significant biochemical effects, including:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various microbial strains.

- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluating its efficacy against several bacterial strains revealed:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have indicated that the compound possesses anticancer properties. It was found to inhibit cell proliferation in several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

Mechanistic studies revealed that treatment with the compound led to increased levels of ROS and activation of caspase pathways, suggesting a mechanism involving apoptosis induction .

Case Study 1: Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The study highlighted its effectiveness against resistant strains of bacteria and potential for further development as an antibiotic .

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the anticancer effects of this compound on multiple cancer cell lines. The study concluded that the compound not only inhibited cell growth but also triggered apoptosis through mitochondrial pathways .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide and related derivatives?

- Methodological Answer : A convergent synthesis approach is widely used, involving:

- Step 1 : Preparation of nucleophilic intermediates (e.g., 5-aryl-1,3,4-oxadiazole-2-thiols) via cyclization of aryl hydrazides using POCl₃ or other dehydrating agents.

- Step 2 : Coupling with electrophilic propanamide intermediates (e.g., 3-bromo-N-(thiazol-2-yl)propanamide) in polar aprotic solvents like DMF or THF, often with base catalysis (e.g., triethylamine) .

- Key Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 nucleophile:electrophile) are critical for yields >85% .

Q. How are structural and purity analyses conducted for this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M]+ peaks within ±0.001 Da of theoretical values) .

- HPLC : Assesses purity (>95%) via retention time consistency and UV detection at 254 nm .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Screen against targets like lipoxygenase (LOX) or urease using spectrophotometric assays (e.g., LOX inhibition at 234 nm, IC₅₀ calculations) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices (IC₅₀ > 50 μM considered low toxicity) .

Advanced Research Questions

Q. How do structural modifications (e.g., p-tolylthio vs. chlorophenylsulfonyl) impact biological activity?

- Methodological Answer :

- Comparative SAR Studies : Replace the p-tolylthio group with electron-withdrawing substituents (e.g., 4-chlorophenylsulfonyl) to enhance enzyme binding via hydrophobic interactions. For example, 4-chlorophenyl analogs show 2.5-fold higher LOX inhibition (IC₅₀ = 12.3 μM vs. 30.7 μM for p-tolylthio) .

- Computational Docking : Use AutoDock Vina to model interactions with LOX’s active site (e.g., H-bonding with His539, π-π stacking with Phe177) .

Q. How can discrepancies in biological activity data between similar derivatives be resolved?

- Methodological Answer :

- Meta-Analysis : Compare datasets from multiple studies (e.g., IC₅₀ values for urease inhibition in vs. LOX in ). Adjust for assay conditions (pH, substrate concentration).

- Counter-Screening : Test compounds against off-target enzymes (e.g., carbonic anhydrase) to rule out non-specific inhibition .

Q. What strategies optimize bioavailability given its heterocyclic and sulfhydryl moieties?

- Methodological Answer :

- Prodrug Design : Mask the thioether group with acetylated or glycosylated prodrugs to enhance aqueous solubility.

- LogP Optimization : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP from ~3.5 (parent compound) to <2.5, improving membrane permeability .

Q. How can computational methods predict its metabolic stability?

- Methodological Answer :

- In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor to identify cytochrome P450 oxidation sites (e.g., sulfur atoms in thioether groups are high-risk).

- MD Simulations : Simulate liver microsomal environments (pH 7.4, 37°C) to estimate half-life (>2 hours suggests stability) .

Data Contradictions and Resolutions

- vs. 3 : LOX inhibition (IC₅₀ ~30 μM) vs. urease inhibition (IC₅₀ ~18 μM) suggests target selectivity. Resolve by cross-testing compounds in both assays.

- vs. 12 : Melting points vary (142–144°C vs. 158–159°C) due to substituent effects (e.g., nitro groups increase crystallinity). Confirm purity via HPLC before comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.